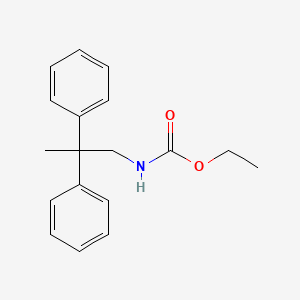

ethyl N-(2,2-diphenylpropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-(2,2-diphenylpropyl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique structure, which includes an ethyl group, a carbamate group, and a 2,2-diphenylpropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,2-diphenylpropyl)carbamate typically involves the reaction of 2,2-diphenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2-diphenylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-(2,2-diphenylpropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(2,2-diphenylpropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of enzyme function and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Ethyl N-(2-phenethyl)carbamate: This compound has a similar structure but with a phenethyl group instead of a 2,2-diphenylpropyl group.

Ethyl carbamate: A simpler carbamate with only an ethyl group attached to the carbamate moiety.

Uniqueness

Ethyl N-(2,2-diphenylpropyl)carbamate is unique due to its 2,2-diphenylpropyl group, which imparts distinct chemical and biological properties. This structural feature makes it more effective in certain applications compared to simpler carbamates .

Biological Activity

Ethyl N-(2,2-diphenylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique 2,2-diphenylpropyl group attached to the carbamate moiety. This structural characteristic is believed to contribute to its distinct biological properties compared to simpler carbamate compounds. The compound's formula is represented as:

Table 1: Comparison of Carbamate Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | 2,2-Diphenylpropyl group | Antimicrobial, antifungal |

| Ethyl N-(2-phenethyl)carbamate | Phenethyl group | Moderate antibiofilm activity |

| Ethyl carbamate | Simple ethyl group | Limited biological activity |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal cellular processes, leading to antimicrobial effects. The compound has been shown to interfere with various molecular pathways involved in enzyme function, which can result in significant biological outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against several strains of Methicillin-resistant Staphylococcus aureus (MRSA), with varying degrees of inhibition observed across different strains. The compound's IC50 values were reported in the low to moderate micromolar range, suggesting potential utility in treating resistant bacterial infections .

Case Study: Biofilm Inhibition

A notable case study involved the evaluation of this compound analogues for their ability to inhibit biofilm formation in MRSA strains. The lead compound demonstrated significant inhibition rates, with results indicating that modifications to the structure could enhance biofilm inhibitory activity. For instance, one analogue achieved an inhibition rate of 91.9% against a specific MRSA strain at a concentration of 200 μM .

Table 2: Biofilm Inhibition Data

| Compound | MRSA Strain | Inhibition Rate (%) at 200 µM |

|---|---|---|

| This compound | 44 | 30.7 |

| This compound | 1685 | 27.6 |

| Analogue 3j | 43300 | 91.9 |

| Analogue 3j | 700789 | 93.9 |

Structure-Activity Relationships (SAR)

The SAR studies on this compound have revealed that modifications to the substituents can significantly influence its biological activity. For example, replacing certain groups within the structure has been shown to either enhance or diminish its efficacy against microbial strains. This information is crucial for guiding the design of more potent derivatives.

Properties

CAS No. |

40691-65-4 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

ethyl N-(2,2-diphenylpropyl)carbamate |

InChI |

InChI=1S/C18H21NO2/c1-3-21-17(20)19-14-18(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1-2H3,(H,19,20) |

InChI Key |

LPAUJIKDOCPKOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.